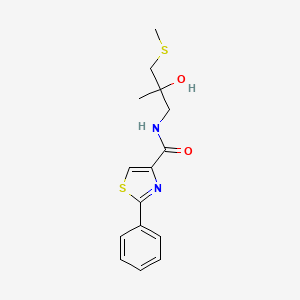

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-phenylthiazole-4-carboxamide is a thiazole-based compound featuring a phenyl group at the 2-position of the thiazole ring and a carboxamide moiety at the 4-position. The hydroxy and methylthio groups may influence solubility, metabolic stability, and interactions with biological targets .

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-15(19,10-20-2)9-16-13(18)12-8-21-14(17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLWBQRFMSZUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings.

Chemical Structure and Formula

- Common Name: this compound

- Molecular Formula: C₁₅H₁₈N₂O₂S₂

- Molecular Weight: 322.5 g/mol

- CAS Number: 1798523-38-2

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediates such as 2-hydroxy-2-methyl-3-(methylthio)propylamine, followed by acylation with thiazole derivatives under controlled conditions using solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound features functional groups capable of forming hydrogen bonds and hydrophobic interactions, which enhance its binding affinity to specific enzymes or receptors. This mechanism is crucial for modulating biological responses, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds within the thiazole class exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show efficacy against various fungal strains, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole .

Cytotoxicity Studies

Cytotoxicity assessments against NIH/3T3 cell lines have provided insights into the safety profile of this compound. For instance, IC₅₀ values were recorded at 148.26 μM for one derivative and 187.66 μM for another, indicating a relatively low cytotoxic effect on normal cells at effective concentrations . This suggests a favorable therapeutic index for potential drug development.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Property | Observations |

|---|---|

| Antifungal Activity | Effective against Candida species |

| MIC Values | Comparable to ketoconazole |

| Cytotoxicity (IC₅₀) | 148.26 μM (compound 2d), 187.66 μM (compound 2e) |

| Mechanism | Inhibition of ergosterol synthesis via CYP51 |

Structural Activity Relationship (SAR)

The structure–activity relationship studies have shown that the presence of electronegative substituents on the phenyl moiety significantly enhances antifungal activity. Compounds with fluorine or chlorine substitutions exhibited improved lipophilicity and binding affinity, which are critical for their biological effectiveness .

Comparison with Similar Compounds

Thiazole-4-carbothioamides (Compounds 83 and 84)

describes two thiazole-4-carbothioamides:

- (83) (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide

- (84) (S)-N-(1-(4-((4,4-difluorocyclohexyl)carbamothioyl)thiazol-2-yl)-2-methylpropyl)-3,4,5-trimethoxybenzamide

Key Comparisons :

- Functional Groups : Both compounds 83 and 84 contain a carbothioamide (C=S) group, whereas the target compound has a carboxamide (C=O). This difference significantly alters electronic properties and hydrogen-bonding capabilities.

- Substituents : The difluorocyclohexyl and trimethoxyphenyl groups in 83/84 contrast with the phenyl and hydroxy-methylthiopropyl groups in the target compound. Fluorinated and methoxy groups enhance lipophilicity and membrane permeability, while the hydroxy group in the target compound may improve aqueous solubility .

Hydrazinecarbothioamides and Triazoles (Compounds 4–9)

details hydrazinecarbothioamides [4–6] and triazole-thiones [7–9], synthesized via Friedel-Crafts and nucleophilic addition reactions.

Key Comparisons :

- Core Heterocycles : The target compound’s thiazole ring differs from the triazole-thiones in [7–9], which exhibit tautomerism between thiol and thione forms. The absence of tautomerism in the thiazole core simplifies the target compound’s stability profile.

- Spectral Signatures : The C=O stretch in the target compound’s carboxamide (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], but the absence of a C=S band (~1240–1255 cm⁻¹) distinguishes it from thioamide-containing analogues .

Contrast with Triazole-Thiones [7–9]

This highlights the divergent synthetic strategies for thiazoles vs. triazoles .

Physicochemical and Spectral Properties

Table 1: Functional Group Comparison

Table 2: Substituent Effects

| Compound | Key Substituents | Impact on Properties |

|---|---|---|

| Target Compound | 2-Phenyl, hydroxy-methylthiopropyl | Enhanced solubility, potential H-bond donors |

| Compounds 83/84 | Difluorocyclohexyl, trimethoxyphenyl | Increased lipophilicity, metabolic resistance |

| Triazole-Thiones [7–9] | Halophenylsulfonyl, difluorophenyl | Electron-withdrawing effects, enhanced stability |

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-phenylthiazole-4-carboxamide be confirmed using spectroscopic methods?

- Methodology : Combine 1H/13C NMR to identify proton and carbon environments (e.g., methylthio, hydroxy, and phenyl groups) and mass spectrometry (ESI-MS) to confirm molecular weight. Cross-validate with IR spectroscopy for functional groups like amide C=O (~1650 cm⁻¹). For purity, use HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) .

Q. What are critical parameters for optimizing the synthesis of this compound?

- Methodology :

- Temperature control (reflux conditions at 80–100°C) to prevent side reactions.

- Stoichiometric ratios (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation).

- Purification : Use preparative TLC or column chromatography (n-hexane/ethyl acetate gradients) to isolate intermediates. Monitor reactions with TLC (Rf values) and confirm intermediates via NMR .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Photostability : Use ICH Q1B guidelines with UV light exposure.

- Purity thresholds : Aim for ≥95% by HPLC (retention time consistency) and absence of extraneous NMR peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., anticancer vs. antimicrobial)?

- Methodology :

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects.

- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase panels) or cellular pathways (apoptosis markers like caspase-3).

- Structural analogs : Compare activity of derivatives (e.g., methylthio vs. methoxy substituents) to pinpoint functional group contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to simulate binding to cancer-related targets (e.g., EGFR).

- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

- QSAR : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data .

Q. What experimental designs validate the compound’s mechanism of action in cancer pathways?

- Methodology :

- Gene expression profiling : RNA-seq or qPCR to assess oncogene (e.g., MYC) or tumor suppressor modulation.

- Protein interaction assays : Co-IP/Western blotting to identify binding partners (e.g., Bcl-2 family proteins).

- In vivo models : Xenograft studies with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Methodological Considerations

Q. How to analyze the impact of stereochemistry on bioactivity?

- Methodology :

- Chiral synthesis : Use enantiopure starting materials (e.g., L/D-amino acids) or chiral catalysts.

- Circular dichroism (CD) : Confirm stereochemical integrity.

- Bioassay comparison : Test enantiomers in parallel for IC50 differences (e.g., S vs. R configurations in thiazole derivatives) .

Q. What techniques mitigate synthetic challenges in introducing the methylthio group?

- Methodology :

- Thiol-ene reactions : Use UV-initiated radical chemistry for regioselective addition.

- Protecting groups : Temporarily shield hydroxy groups with TBS or acetyl during sulfur incorporation.

- Alternative reagents : Replace toxic thiols with disulfide precursors (e.g., DTBP for controlled release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.